1,3-Dimethyl-9H-carbazole

Vue d'ensemble

Description

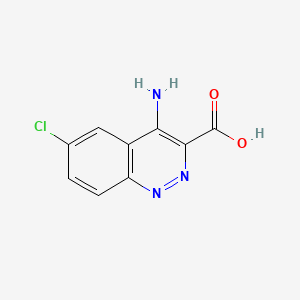

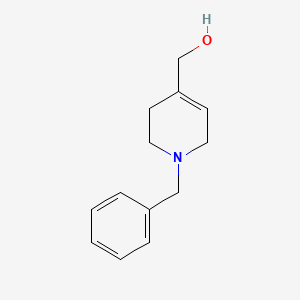

1,3-Dimethyl-9H-carbazole is a chemical compound with the molecular formula C14H13N . It belongs to the class of carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. One of the methods involves the electropolymerization of carbazole moieties, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . Another method involves the conversion of an N-phenyl-1,2-diaminobenzene into a diazonium salt, which instantaneously forms a 1,2,3-triazole. The triazole is unstable and at elevated temperatures, nitrogen is released and the carbazole is formed .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-9H-carbazole includes a total of 30 bonds. There are 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .

Chemical Reactions Analysis

Carbazole-based compounds, including 1,3-Dimethyl-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-9H-carbazole include a molecular formula of C14H13N and an average mass of 195.260 Da .

Applications De Recherche Scientifique

- Polycarbazole and Its Derivatives : These nitrogen-containing aromatic heterocyclic conducting polymers have been extensively studied. They can be electropolymerized in two different methods, resulting in poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives. The difference lies in bandgap energies and conjugation length. Poly(2,7-carbazole) has an extended conjugation length due to its lower bandgap energy and a poly(para-phenylene)-like structure .

Photoconductive Properties

Carbazole-based compounds have versatile applications in optoelectronics. For instance:

- Poly(N-vinyl carbazole) (PVK) : PVK exhibits excellent optoelectronic and photoconductive properties. It has been used in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells .

Medicinal Chemistry

Carbazole derivatives also find applications in medicinal chemistry:

- B1-Blocking Activity : Researchers have explored the b1-blocking activity of 5,8-dimethyl-9H-carbazol-3-yl ethyl carbonate and its derivatives .

Organic Synthesis

1,3-Dimethyl-9H-carbazole serves as a building block in organic synthesis:

Orientations Futures

Mécanisme D'action

Mode of Action

The interaction of 1,3-Dimethyl-9H-carbazole with its targets leads to various changes in cellular processes. For example, carbazole derivatives have been shown to selectively inhibit human topoisomerase I, interfering with the normal organization of the actin system . This interaction can trigger apoptosis, a process of programmed cell death .

Biochemical Pathways

Carbazole derivatives have been reported to influence various molecular signaling pathways. For instance, some carbazole derivatives have been found to reactivate the P53 molecular signaling pathway, which plays a key role in controlling cell growth and preventing cancer . Other carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway .

Pharmacokinetics

Carbazole moieties are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

The action, efficacy, and stability of 1,3-Dimethyl-9H-carbazole can be influenced by various environmental factors. For instance, in aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . Moreover, the presence of other substances, such as other drugs or chemicals, can also influence the action of 1,3-Dimethyl-9H-carbazole.

Propriétés

IUPAC Name |

1,3-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVRNXYEWIPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172426 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-9H-carbazole | |

CAS RN |

18992-68-2 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)

![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)

![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)